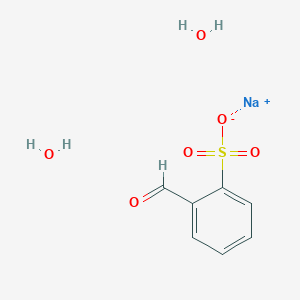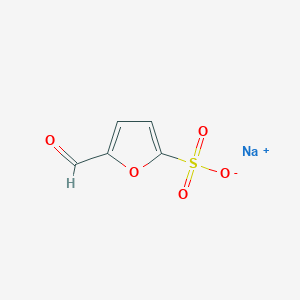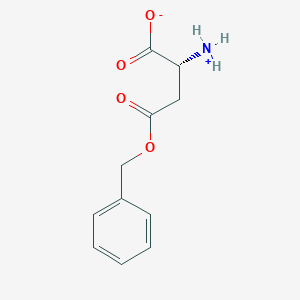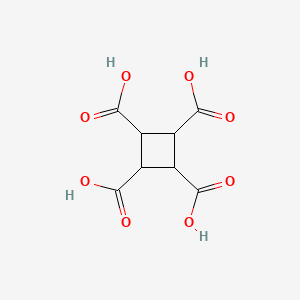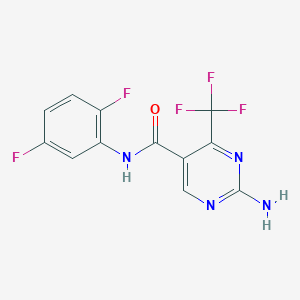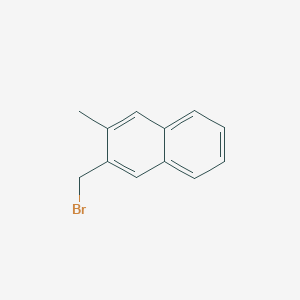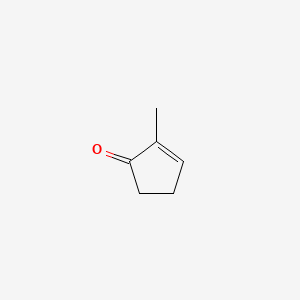
2-Methyl-2-cyclopenten-1-one
Overview
Description
2-Methyl-2-cyclopenten-1-one is an organic compound with the molecular formula CH3C5H5(=O) and a molecular weight of 96.13 . It is a cyclic ketone . The compound is a clear yellow liquid at room temperature .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, Diels-Alder reactions of this compound with 1-ethenylhydronaphthalenes have been explored . A three-step synthesis from levulinic acid has also been reported .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The InChI key for the compound is ZSBWUNDRDHVNJL-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. It has been used in Diels-Alder reactions with 1-ethenylhydronaphthalenes . It also participates in conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes .
Physical and Chemical Properties Analysis
This compound has a boiling point of 158-161 °C (lit.) and a density of 0.979 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.479 (lit.) . The compound is a clear yellow liquid at room temperature .
Scientific Research Applications
Synthesis of Antiviral Compounds
2-Methyl-2-cyclopenten-1-one has been used as a starting material in a novel route toward 2′-branched-carbocyclic nucleosides, synthesized as potential antiviral compounds (Meillon, Griffe, Storer, & Gosselin, 2005).
Reactivity and Stereoselectivity Studies
It has been used to study the kinetics and equilibrium of Michael-type addition reactions with benzenethiol under various conditions, demonstrating its reactivity and stereoselectivity in organic synthesis (van Axel Castelli et al., 1999).
Continuous Production in Microreaction Systems
Its derivatives are involved in the continuous production of 1-methyl-1-cyclopenten-3-one using high pressure microreaction systems. This research signifies its potential in process optimization and chemical manufacturing (Choe et al., 2008).
Conformational Analysis
Microwave spectroscopy of its derivatives has been utilized to understand the conformation and barrier to internal rotation, providing insights into the molecule's physical chemistry (Li, 1984).
Polymerization Studies
It's used as a precursor in the synthesis of cyclic monomers leading to the development of polymers with specific properties, indicating its role in materials science (Moszner et al., 2003).
Fragrance Material Reviews
Studies on derivatives of this compound have been conducted to assess their toxicity, dermatological impact, and suitability as fragrance ingredients. These reviews provide comprehensive safety assessments for its use in consumer products (Scognamiglio et al., 2012).
Mechanism of Action
Target of Action
As an α-β unsaturated ketone, it is known to undergo typical reactions such as nucleophilic conjugate addition .
Mode of Action
2-Methyl-2-cyclopenten-1-one, being an enone, undergoes typical reactions of α-β unsaturated ketones. These include nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
Its reactivity suggests that it may interact with a variety of biochemical pathways through its ability to undergo conjugate addition and cycloaddition reactions .
Result of Action
One study showed that a compound structurally similar to this compound exhibited remarkable activity against human cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air at elevated temperatures . Thermal decomposition can lead to the release of irritating gases and vapors .
Safety and Hazards
The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 49 °C (closed cup) . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-cyclopenten-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in Diels-Alder reactions, where it acts as a dienophile, reacting with a variety of dienes . This compound can also undergo nucleophilic conjugate addition, the Baylis-Hillman reaction, and the Michael reaction . These reactions highlight its versatility and reactivity in biochemical processes.
In terms of enzyme interactions, this compound has been shown to interact with enzymes involved in oxidative stress responses. For example, it can inhibit the activity of certain enzymes by forming covalent adducts with nucleophilic residues in the active site . This inhibition can modulate the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism.
In studies involving cultured cells, this compound has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase . This induction helps protect cells from oxidative damage and maintain cellular homeostasis. Additionally, this compound can influence the expression of genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferase, by forming covalent adducts with cysteine residues in the active site .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in oxidative stress responses, inflammation, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . This degradation can lead to the formation of reactive intermediates that may have different biological activities.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its ability to modulate oxidative stress responses . These effects can persist even after the compound has been metabolized or degraded, suggesting that it may have lasting impacts on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . These adverse effects are likely due to the formation of reactive intermediates and the depletion of cellular antioxidants.
Threshold effects have also been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations . This biphasic response highlights the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can then be conjugated with glutathione by glutathione S-transferase, facilitating their excretion from the cell.
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria .
Properties
IUPAC Name |
2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870846 | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-73-6, 89911-17-1 | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


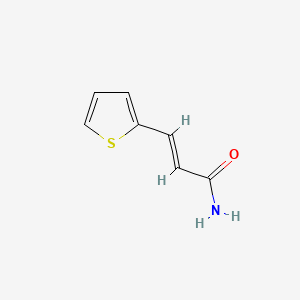
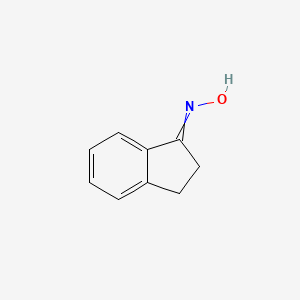

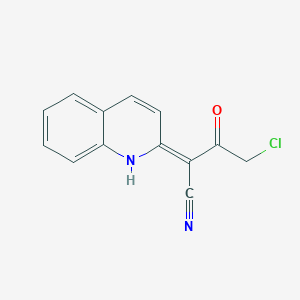
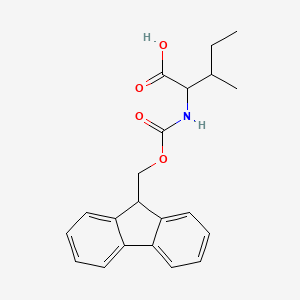
![3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one](/img/structure/B7791038.png)
